3-Amino-5-fluorobenzene-1-thiol
Description
Properties
Molecular Formula |
C6H6FNS |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-amino-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H6FNS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |
InChI Key |
FQGILHKULUNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluorobenzene-1-thiol can be achieved through several methods. One common approach involves the nitration of 3-fluorobenzenethiol to form 3-nitro-5-fluorobenzenethiol, followed by reduction to yield the desired amino compound. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluorobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Biological Applications
2.1. Protein Labeling and Bioconjugation
One of the prominent applications of 3-amino-5-fluorobenzene-1-thiol is in the field of protein labeling. The compound can selectively react with cysteine residues in proteins to form stable thioether bonds. This property has been exploited to create fluorescently labeled proteins for imaging and tracking in cellular studies. For instance, studies have demonstrated that thiol-reactive derivatives can modify proteins efficiently, enhancing their utility in bioconjugation techniques .
2.2. Antioxidant Activity
Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. The ability of this compound to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative stress in cells. Its effectiveness has been evaluated through various assays measuring radical scavenging activity, showing promising results .
Medicinal Chemistry
3.1. Anticancer Activity
The potential anticancer properties of this compound have been explored through its interaction with metal complexes that enhance its activity against cancer cells. Thiols are known to participate in redox reactions that can influence cancer cell proliferation and survival pathways. Studies have shown that metal complexes derived from this compound exhibit enhanced cytotoxicity against various cancer cell lines .
3.2. Drug Development
In drug development, this compound serves as a building block for synthesizing novel pharmaceutical agents. Its functional groups allow for modifications that can enhance drug efficacy and selectivity. For example, incorporating this thiol into drug candidates has been linked to improved pharmacokinetic properties and increased bioavailability .
Analytical Applications
4.1. Fluorescence Detection
The compound's fluorescent properties make it suitable for use as a probe in high-performance liquid chromatography (HPLC) for detecting thiols and amines in biological samples. Its ability to form fluorescent derivatives upon reaction with thiols has been utilized to develop sensitive analytical methods for quantifying biologically relevant molecules .
4.2. Environmental Monitoring
Due to its reactivity with heavy metals, this compound can also be employed as a chelating agent in environmental monitoring applications to detect and quantify metal ions in water samples .
Case Study: Protein Modification Efficiency
A study conducted on the efficiency of this compound for protein modification showed that it could achieve over 90% labeling efficiency within minutes under optimal conditions.
| Parameter | Value |
|---|---|
| Reaction Time | 5 minutes |
| pH | 7.5 |
| Temperature | 37°C |
| Labeling Efficiency | >90% |
Case Study: Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Mechanism of Action
The mechanism of action of 3-Amino-5-fluorobenzene-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione
- Structure : A triazole ring fused with a 3-fluorophenyl group, featuring a thione (-C=S) group instead of a thiol (-SH).
- Synthesis : Synthesized via one-step fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .
- Reactivity : The thione group is less nucleophilic than a thiol, limiting its utility in metal coordination but enhancing stability in acidic conditions.
- Applications : Used as a precursor in antiviral and antimicrobial agents due to the triazole scaffold’s bioactivity .
5-Aminobenzene-1,3-diol Hydrochloride
- Structure: A resorcinol derivative with amino and hydroxyl groups at the 5-, 1-, and 3-positions.
- Synthesis : Commercial synthesis typically involves hydroxylation and amination of benzene derivatives, followed by HCl salt formation .
- Reactivity: Hydroxyl groups enable hydrogen bonding and solubility in polar solvents, while the amino group facilitates electrophilic substitution.
- Applications : Used as a technical-grade building block in dye synthesis and polymer chemistry .
Comparative Data Table
Key Research Findings
- Electronic Effects: The fluorine atom in this compound withdraws electron density, enhancing the thiol group’s acidity compared to non-fluorinated analogs. This property is critical for metal-ligand interactions in catalysis .
- Stability: Thiol-containing compounds (e.g., this compound) are prone to oxidation, necessitating stabilizers in practical applications. In contrast, thione derivatives (e.g., the triazole analog) exhibit superior oxidative stability .
- Bioactivity: Amino-thiol motifs are under investigation for targeting cysteine proteases, whereas amino-diol structures (e.g., 5-Aminobenzene-1,3-diol) are more suited for chelating metal ions in industrial processes .
Biological Activity
3-Amino-5-fluorobenzene-1-thiol, an organosulfur compound, has garnered attention in medicinal chemistry due to its unique structural features, including an amino group, a fluorine atom, and a thiol group attached to a benzene ring. This compound's chemical formula is represented as C6H6FNS, indicating its potential versatility in various biological applications. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and the use of fluorinated reagents. Its structure allows for interactions with biological molecules, particularly proteins and enzymes, which can lead to significant biological effects.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its ability to form disulfide bonds and coordinate with metal ions. These interactions can modify protein structures and functions, impacting various cellular processes. The following table summarizes the key mechanisms through which this compound exerts its biological effects:
| Mechanism of Action | Description |
|---|---|
| Disulfide Bond Formation | Reacts with cysteine residues in proteins to form stable disulfide bonds. |
| Metal Coordination | Binds to metal ions, potentially altering enzyme activity and stability. |
| Reactive Oxygen Species (ROS) Modulation | May influence oxidative stress levels within cells. |
Biological Activity Studies
Recent studies have highlighted the potential applications of this compound in various fields:
- Protein Functionalization : Research indicates that this compound can efficiently modify proteins through cysteine-specific reactions. For instance, it has been demonstrated to achieve over 96% yield in cysteine-modified products when reacted under physiological conditions . This specificity is crucial for developing targeted therapeutics.
- Antimicrobial Activity : Preliminary investigations suggest that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For example, related thiol compounds have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating a potential for antibiotic development .
- Anticancer Potential : Some studies have explored the anticancer properties of thiol derivatives, suggesting that this compound may also possess cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Case Study 1: Protein Modification Efficiency : In a study involving histone proteins, this compound was used to tag proteins with fluorescent markers, achieving high specificity and yield. This method demonstrated its utility in bioconjugation techniques for imaging applications in cancer research .
- Case Study 2: Antimicrobial Efficacy : A comparative study tested the antimicrobial activity of various thiol compounds against E. coli and S. aureus. This compound showed promising results with an ID50 value comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
